N-Benzyl-3-chloro-5-fluorobenzamide N-Benzyl-3-chloro-5-fluorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13588659
InChI: InChI=1S/C14H11ClFNO/c15-12-6-11(7-13(16)8-12)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
SMILES: C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)Cl)F
Molecular Formula: C14H11ClFNO
Molecular Weight: 263.69 g/mol

N-Benzyl-3-chloro-5-fluorobenzamide

CAS No.:

Cat. No.: VC13588659

Molecular Formula: C14H11ClFNO

Molecular Weight: 263.69 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-3-chloro-5-fluorobenzamide -

Specification

Molecular Formula C14H11ClFNO
Molecular Weight 263.69 g/mol
IUPAC Name N-benzyl-3-chloro-5-fluorobenzamide
Standard InChI InChI=1S/C14H11ClFNO/c15-12-6-11(7-13(16)8-12)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Standard InChI Key AAYOCORPDSOFEE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)Cl)F
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

N-Benzyl-3-chloro-5-fluorobenzamide has the molecular formula C₁₄H₁₁ClFNO and a molecular weight of 263.69 g/mol. Its IUPAC name, N-benzyl-3-chloro-5-fluorobenzamide, reflects the substitution pattern on the aromatic rings and the amide functional group. The compound’s structure is defined by two distinct aromatic systems: a benzyl group attached to the amide nitrogen and a chloro-fluoro-substituted benzoyl moiety (Table 1).

Table 1: Key molecular identifiers of N-Benzyl-3-chloro-5-fluorobenzamide

PropertyValue
Molecular FormulaC₁₄H₁₁ClFNO
Molecular Weight263.69 g/mol
IUPAC NameN-benzyl-3-chloro-5-fluorobenzamide
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)Cl)F
InChI KeyAAYOCORPDSOFEE-UHFFFAOYSA-N
PubChem CID125115804

The SMILES string highlights the connectivity: the benzyl group (C₁=CC=C(C=C₁)CN) links to the amide carbonyl, which is bonded to the 3-chloro-5-fluoro-substituted benzene ring. The InChI Key provides a unique descriptor for computational and database applications.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of N-Benzyl-3-chloro-5-fluorobenzamide typically involves a two-step process:

  • Preparation of 3-chloro-5-fluorobenzoic acid: Halogenation of benzoic acid derivatives using directed ortho-metallation or electrophilic substitution.

  • Amide Coupling: Reaction of the acid with benzylamine using coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DMF, THF).

A representative procedure involves:

  • Dissolving 3-chloro-5-fluorobenzoic acid (1.0 eq) in DMF.

  • Adding benzylamine (1.2 eq), EDCl (1.5 eq), and HOBt (1.5 eq).

  • Stirring at room temperature for 12–24 hours, followed by aqueous workup and purification via column chromatography.

Physicochemical Properties

Solubility and Stability

N-Benzyl-3-chloro-5-fluorobenzamide is likely lipophilic due to its aromatic substituents, with predicted logP values >3. It is expected to exhibit:

  • Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform).

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions due to the amide bond.

Thermal and Optical Properties

  • Melting Point: Analogous compounds melt between 120–150°C, suggesting a similar range for this derivative.

  • UV-Vis Absorption: Strong absorbance near 270–290 nm (π→π* transitions of aromatic systems).

Future Directions and Research Gaps

Despite its synthetic accessibility, N-Benzyl-3-chloro-5-fluorobenzamide remains underexplored. Priority research areas include:

  • Biological Screening: Systematic evaluation of anticancer, antimicrobial, and anti-inflammatory activities.

  • Structure-Activity Relationships (SAR): Modifying substituents to optimize potency and selectivity.

  • Formulation Studies: Developing nanoencapsulation strategies to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator